molecular formula C13H7Cl5N2 B5722932 2,4,6-trichloro-N-[(E)-(2,4-dichlorophenyl)methylideneamino]aniline

2,4,6-trichloro-N-[(E)-(2,4-dichlorophenyl)methylideneamino]aniline

Cat. No.: B5722932
M. Wt: 368.5 g/mol
InChI Key: ABQHUALHYNONGG-KPSZGOFPSA-N
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Description

2,4,6-Trichloro-N-[(E)-(2,4-dichlorophenyl)methylideneamino]aniline is a chemical compound known for its applications in various chemical reactions and industrial processes. It is characterized by the presence of multiple chlorine atoms and an aniline group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloro-N-[(E)-(2,4-dichlorophenyl)methylideneamino]aniline typically involves the reaction of 2,4,6-trichloroaniline with 2,4-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction mixture is usually heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-N-[(E)-(2,4-dichlorophenyl)methylideneamino]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Trichloro-N-[(E)-(2,4-dichlorophenyl)methylideneamino]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-N-[(E)-(2,4-dichlorophenyl)methylideneamino]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloroaniline: Shares the trichloroaniline core but lacks the additional dichlorophenyl group.

    2,4-Dichlorobenzaldehyde: Contains the dichlorophenyl group but lacks the trichloroaniline core.

    2,4,6-Trichlorophenylamine: Similar structure but different functional groups.

Uniqueness

2,4,6-Trichloro-N-[(E)-(2,4-dichlorophenyl)methylideneamino]aniline is unique due to its combination of trichloroaniline and dichlorophenyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in various chemical syntheses and industrial applications .

Properties

IUPAC Name

2,4,6-trichloro-N-[(E)-(2,4-dichlorophenyl)methylideneamino]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl5N2/c14-8-2-1-7(10(16)3-8)6-19-20-13-11(17)4-9(15)5-12(13)18/h1-6,20H/b19-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQHUALHYNONGG-KPSZGOFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=NNC2=C(C=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=N/NC2=C(C=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl5N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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